![molecular formula C5H11Cl2N3 B586994 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1189950-55-7](/img/structure/B586994.png)
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 1147211-80-0 . It has a molecular weight of 184.07 and its IUPAC name is 1,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride . The compound is a white to off-white solid .
Molecular Structure Analysis
The InChI code for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is 1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
Organic Synthesis
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride: is widely used in organic synthesis due to its role as a versatile building block. It serves as a precursor for various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . Its unique structure allows it to participate in multiple reactions, including cycloadditions and substitutions, to create complex molecules with high precision.
Catalysis
In catalysis, this compound acts as a ligand to form complexes with metals, which can catalyze a variety of chemical reactions . These catalytic systems are essential for creating more efficient and sustainable chemical processes, reducing the need for harsh conditions and minimizing waste.
Ligand Synthesis
The pyrazole moiety of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a key component in the synthesis of ligands for metal coordination chemistry . These ligands can bind to metal ions, forming complexes that are used in catalysis, material science, and medicinal chemistry.
Pharmaceuticals
This compound is instrumental in the pharmaceutical industry. It’s involved in the synthesis of dopamine receptor antagonists, which are used to treat neurological disorders such as schizophrenia and Parkinson’s disease . Its role in creating active pharmaceutical ingredients is critical for developing new medications.
Photonic Crystals
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride: contributes to the field of material science by playing a part in the synthesis of photonic crystals . These structures have the ability to control the flow of light and are used in various applications, including optical fibers and sensors.
Organic Photovoltaic Materials
In the realm of renewable energy, this compound is used in the creation of organic photovoltaic materials . These materials are essential for the development of flexible, lightweight solar cells that could be used in a new generation of solar power technology.
Antibiotics
The synthesis of antibiotics also utilizes 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride . It acts as an intermediate in the production of compounds with antibacterial properties, contributing to the fight against resistant bacterial strains .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
A study on a related compound showed potent in vitro antipromastigote activity, suggesting a possible interaction with the leishmania major pteridine reductase 1 (lmptr1) pocket .
Biochemical Pathways
Pyrazole derivatives are known to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
1,5-dimethylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVQIJWMDHVDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660028 |
Source
|
Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride | |
CAS RN |
1147211-80-0 |
Source
|
Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.